5-(4-Cyanophenyl)-2-fluorobenzoic acid
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Overview
Description
5-(4-Cyanophenyl)-2-fluorobenzoic acid is an organic compound that features a cyanophenyl group and a fluorobenzoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as benzenesulfonamides, have been found to bind with high affinity to multiple receptors . This suggests that 5-(4-Cyanophenyl)-2-fluorobenzoic acid may also interact with a variety of biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also impact a wide range of biochemical pathways.
Result of Action
Based on the biological activities of structurally similar compounds, it’s plausible that this compound could have a broad range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyanophenyl)-2-fluorobenzoic acid typically involves the introduction of a cyanophenyl group to a fluorobenzoic acid precursor. One common method includes the reaction of 4-cyanophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyanophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoic acid moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyanophenyl group can participate in redox reactions, potentially forming different functional groups.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the cyanophenyl group.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
5-(4-Cyanophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorobenzoic acid: Contains the fluorobenzoic acid moiety but lacks the cyanophenyl group, leading to different chemical properties.
5-(4-Cyanophenyl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a benzoic acid moiety, resulting in different electronic properties.
Uniqueness
5-(4-Cyanophenyl)-2-fluorobenzoic acid is unique due to the combination of the cyanophenyl and fluorobenzoic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(4-cyanophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQQUNUBYJYRTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688815 |
Source
|
Record name | 4'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-82-5 |
Source
|
Record name | 4'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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